molecular formula C15H12Cl2N2O4 B11702764 2-(2,4-dichlorophenoxy)-N'-(2,4-dihydroxybenzylidene)acetohydrazide CAS No. 303085-35-0

2-(2,4-dichlorophenoxy)-N'-(2,4-dihydroxybenzylidene)acetohydrazide

Cat. No.: B11702764
CAS No.: 303085-35-0
M. Wt: 355.2 g/mol
InChI Key: NEBFAIKLRJNPBQ-CNHKJKLMSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2,4-dihydroxybenzaldehyde under reflux conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could produce a variety of substituted hydrazides.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.

    DNA Interaction: It may interact with DNA, causing changes in gene expression or inducing apoptosis in cancer cells.

    Receptor Binding: The compound might bind to specific receptors, triggering a cascade of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)acetic acid
  • N’-(2,4-dihydroxybenzylidene)acetohydrazide
  • Other hydrazide derivatives with similar structures

Uniqueness

2-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

303085-35-0

Molecular Formula

C15H12Cl2N2O4

Molecular Weight

355.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12Cl2N2O4/c16-10-2-4-14(12(17)5-10)23-8-15(22)19-18-7-9-1-3-11(20)6-13(9)21/h1-7,20-21H,8H2,(H,19,22)/b18-7+

InChI Key

NEBFAIKLRJNPBQ-CNHKJKLMSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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